molecular formula C8H19NO2 B13211816 (2S)-4-Amino-1-(tert-butoxy)butan-2-ol

(2S)-4-Amino-1-(tert-butoxy)butan-2-ol

Cat. No.: B13211816
M. Wt: 161.24 g/mol
InChI Key: HGOSLPJRPARNFE-ZETCQYMHSA-N
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Description

(2S)-4-Amino-1-(tert-butoxy)butan-2-ol is an organic compound with a unique structure that includes an amino group, a tert-butoxy group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-Amino-1-(tert-butoxy)butan-2-ol typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S)-4-Amino-1-(tert-butoxy)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-4-Amino-1-(tert-butoxy)butan-2-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butoxy group may provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • (2S)-4-Amino-1-butanol
  • (2S)-4-Amino-1-(methoxy)butan-2-ol
  • (2S)-4-Amino-1-(ethoxy)butan-2-ol

Comparison: Compared to these similar compounds, (2S)-4-Amino-1-(tert-butoxy)butan-2-ol is unique due to the presence of the tert-butoxy group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where steric effects are crucial.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

(2S)-4-amino-1-[(2-methylpropan-2-yl)oxy]butan-2-ol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)11-6-7(10)4-5-9/h7,10H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

HGOSLPJRPARNFE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](CCN)O

Canonical SMILES

CC(C)(C)OCC(CCN)O

Origin of Product

United States

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